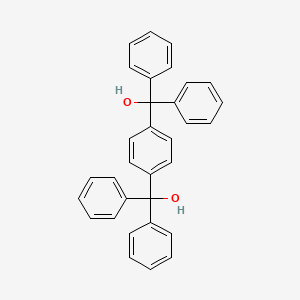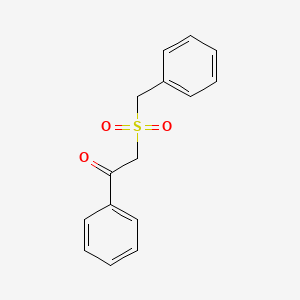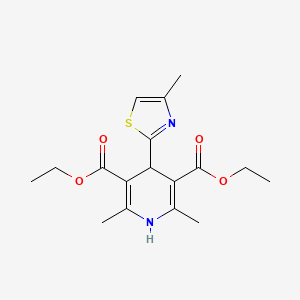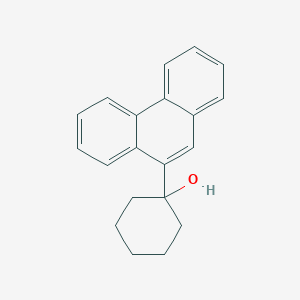![molecular formula C20H6Cl13NO2 B11953781 1,4,5,6,7,11,16,17,18,19,19,20,20-Tridecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene CAS No. 67102-97-0](/img/structure/B11953781.png)
1,4,5,6,7,11,16,17,18,19,19,20,20-Tridecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,5,6,7,11,16,17,18,19,19,20,20-Tridecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene is a highly chlorinated organic compound. Its complex structure and high chlorine content make it a subject of interest in various fields of scientific research, particularly in chemistry and environmental science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,6,7,11,16,17,18,19,19,20,20-Tridecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene typically involves multiple steps of chlorination and nitration. The starting materials are usually simpler organic compounds that undergo a series of reactions to introduce the chlorine and nitro groups. The reaction conditions often require the use of strong chlorinating agents such as chlorine gas or sulfuryl chloride, and nitrating agents like nitric acid.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves controlled chlorination and nitration reactions in a batch or continuous flow system. The use of catalysts and specific reaction conditions helps in achieving high yields and purity.
化学反应分析
Types of Reactions
1,4,5,6,7,11,16,17,18,19,19,20,20-Tridecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different nitrogen oxides.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions or amines in the presence of a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitro group can yield nitrogen dioxide, while reduction can produce an amine derivative.
科学研究应用
1,4,5,6,7,11,16,17,18,19,19,20,20-Tridecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of heavy chlorination on organic molecules.
Biology: Investigated for its potential effects on biological systems, particularly in toxicology studies.
Medicine: Explored for its potential use in developing new pharmaceuticals, especially those requiring high chlorine content.
Industry: Utilized in the development of specialized materials and coatings due to its unique chemical properties.
作用机制
The mechanism by which 1,4,5,6,7,11,16,17,18,19,19,20,20-Tridecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene exerts its effects is primarily through its high chlorine content and nitro group. The chlorine atoms can interact with various molecular targets, leading to changes in chemical reactivity and stability. The nitro group can participate in redox reactions, influencing the compound’s overall behavior in different environments.
相似化合物的比较
1,4,5,6,7,11,16,17,18,19,19,20,20-Tridecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene can be compared with other highly chlorinated organic compounds, such as:
Hexachlorobenzene: Similar in terms of high chlorine content but lacks the nitro group.
Pentachloronitrobenzene: Contains both chlorine and nitro groups but has a simpler structure.
Polychlorinated biphenyls (PCBs): A group of compounds with varying degrees of chlorination, used in industrial applications.
The uniqueness of this compound lies in its complex structure and the combination of high chlorine content with a nitro group, making it a valuable compound for specialized research and applications.
属性
CAS 编号 |
67102-97-0 |
|---|---|
分子式 |
C20H6Cl13NO2 |
分子量 |
753.1 g/mol |
IUPAC 名称 |
1,4,5,6,7,11,16,17,18,19,19,20,20-tridecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene |
InChI |
InChI=1S/C20H6Cl13NO2/c21-5-1-3-4(2-6(5)34(35)36)8-10(18(29)14(25)12(23)16(8,27)20(18,32)33)9-7(3)15(26)11(22)13(24)17(9,28)19(15,30)31/h1-2,7-10H |
InChI 键 |
KSAWMTRQDBHJKO-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C3C(C4C(C2=CC(=C1[N+](=O)[O-])Cl)C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)C6(C(=C(C3(C6(Cl)Cl)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(1,8,9,10,11,11-hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl) acetate](/img/structure/B11953722.png)








![N-(3-bromophenyl)-N'-[2,2,2-trichloro-1-(formylamino)ethyl]thiourea](/img/structure/B11953771.png)

